molecular formula C19H36O4 B14475817 Methyl 16-(acetyloxy)hexadecanoate CAS No. 66146-70-1

Methyl 16-(acetyloxy)hexadecanoate

Cat. No.: B14475817
CAS No.: 66146-70-1
M. Wt: 328.5 g/mol
InChI Key: VFDICBKWALUJNH-UHFFFAOYSA-N
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Description

Methyl 16-(acetyloxy)hexadecanoate is an ester compound derived from hexadecanoic acid, commonly known as palmitic acid. This compound is characterized by the presence of an acetyloxy group at the 16th carbon position of the hexadecanoate chain. Esters like this compound are known for their pleasant odors and are often used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 16-(acetyloxy)hexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl hexadecanoate. The acetyloxy group can then be introduced through acetylation using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification and acetylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired ester compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 16-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 16-(acetyloxy)hexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 16-(acetyloxy)hexadecanoate primarily involves its hydrolysis to release hexadecanoic acid and methanol. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released hexadecanoic acid can then participate in various metabolic pathways, including lipid biosynthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group allows for targeted chemical modifications and enhances the compound’s utility in synthetic chemistry and industrial applications .

Properties

CAS No.

66146-70-1

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 16-acetyloxyhexadecanoate

InChI

InChI=1S/C19H36O4/c1-18(20)23-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-19(21)22-2/h3-17H2,1-2H3

InChI Key

VFDICBKWALUJNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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